molecular formula C8H18ClNO B1357743 3-(2-Piperidyl)-1-propanol Hydrochloride CAS No. 90226-88-3

3-(2-Piperidyl)-1-propanol Hydrochloride

Cat. No.: B1357743
CAS No.: 90226-88-3
M. Wt: 179.69 g/mol
InChI Key: KAYHGTJWECNNBL-UHFFFAOYSA-N
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Description

3-(2-Piperidyl)-1-propanol Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Piperidyl)-1-propanol Hydrochloride typically involves the reaction of piperidine with propanol under specific conditions. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst, which produces piperidine. This piperidine is then reacted with propanol in the presence of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Piperidyl)-1-propanol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(2-Piperidyl)-1-propanol Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. This compound may also inhibit certain enzymes, leading to altered biochemical pathways and therapeutic effects .

Properties

IUPAC Name

3-piperidin-2-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c10-7-3-5-8-4-1-2-6-9-8;/h8-10H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYHGTJWECNNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90226-88-3
Record name 2-Piperidinepropanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90226-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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